N-tert-Butylformamide

Catalog No.
S1893183
CAS No.
2425-74-3
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butylformamide

CAS Number

2425-74-3

Product Name

N-tert-Butylformamide

IUPAC Name

N-tert-butylformamide

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c1-5(2,3)6-4-7/h4H,1-3H3,(H,6,7)

InChI Key

SDLAKRCBYGZJRW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC=O

Solubility

Sol in water and common hydrocarbon solvents.

Canonical SMILES

CC(C)(C)NC=O

Self-assembly Studies

N-tert-Butylformamide exhibits interesting properties due to its molecular structure. It contains both polar and non-polar regions, allowing it to self-assemble into nanostructures. Researchers have investigated its potential as a non-aqueous medium for studying self-assembly processes in amphiphilic molecules []. These studies can help us understand how molecules arrange themselves at the microscopic level, which has applications in material science and drug delivery.

N-tert-Butylformamide (t-BuF), also known as N,N-dimethylformamide (DMF), is a colorless liquid organic compound with the chemical formula C5H11NO []. It is a formamide derivative, where the hydrogen atom on the nitrogen atom is replaced by a tert-butyl group [(CH3)3C]. t-BuF is a relatively new compound compared to DMF, and research on its applications is ongoing. However, it shows promise in specific areas of scientific research due to its unique properties [].


Molecular Structure Analysis

The t-BuF molecule consists of a formamide group (HCONH) linked to a tert-butyl group [(CH3)3C] through the nitrogen atom. The key features of its structure include:

  • Amide bond: The C=O double bond and the C-N single bond connecting the formamide group form a strong amide linkage. This bond gives the molecule stability and influences its reactivity [].
  • Steric hindrance: The bulky tert-butyl group creates steric hindrance around the nitrogen atom. This can affect how t-BuF interacts with other molecules and influence its reactivity compared to DMF [].

Chemical Reactions Analysis

Synthesis

There are limited publicly available reports on the specific synthesis of t-BuF. However, formamide derivatives are typically synthesized through reactions between amines and formic acid or its derivatives [].

Other Reactions

Research suggests that t-BuF can participate in various reactions similar to DMF. These include:

  • Formylation reactions: t-BuF can act as a formylating agent for the introduction of a formyl group (HCO) into other molecules [].
  • Hydrolysis: Under acidic or basic conditions, t-BuF can hydrolyze to form formic acid and tert-butylamine [].

Physical and Chemical Properties

  • Melting point: No data currently available.
  • Boiling point: 163-165 °C [].
  • Solubility: Soluble in most organic solvents like dichloromethane, chloroform, and methanol [].
  • Stability: Stable under normal storage conditions [].

Color/Form

Colorless liquid

XLogP3

0.5

Boiling Point

202.0 °C

Melting Point

16.0 °C

UNII

GZ0P5X0IRF

Vapor Pressure

0.27 mmHg
0.27 mm Hg @ 25 °C

Other CAS

2425-74-3

Wikipedia

N-tert-butylformamide

Methods of Manufacturing

Isobutylene first reacts with sulfuric acid and then hydrogen cyanide to yield tert-butylformamide.

General Manufacturing Information

Formamide, N-(1,1-dimethylethyl)-: INACTIVE

Analytic Laboratory Methods

A HPLC method with UV detection was used for the determination of low mol wt amides in pharmaceutical matrixes. The method was based on Zorbax C8 or Alltech C18 column, mobile phase consisting of 3-5% MeCN in 0.1M phosphate buffer, & flow rate of 1-1.5 ml/min at the room temperature. By strongly retaining the sample matrix & allowing the amide analyte to elute, the method can be generally applied to many types of org matrix for pharmaceutical & agricultural products. /Amides/

Dates

Modify: 2023-08-16

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